molecular formula C12H8Cl2N2O B11849206 5-(3,5-Dichlorophenyl)nicotinamide CAS No. 1346691-99-3

5-(3,5-Dichlorophenyl)nicotinamide

Cat. No.: B11849206
CAS No.: 1346691-99-3
M. Wt: 267.11 g/mol
InChI Key: CFARPOCZBPMKBR-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenyl)nicotinamide is a chemical compound with the molecular formula C12H8Cl2N2O It is a derivative of nicotinamide, where the hydrogen atoms on the phenyl ring are replaced by chlorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenyl)nicotinamide typically involves the reaction of 3,5-dichloroaniline with nicotinic acid or its derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the coupling of the aryl halide with the nicotinic acid derivative . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

5-(3,5-Dichlorophenyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may influence the activity of nicotinamide adenine dinucleotide (NAD+)-dependent enzymes, which play a crucial role in cellular metabolism and energy production .

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A form of vitamin B3 with similar structural features but without the chlorine substitutions.

    3,5-Dichlorophenyl derivatives: Other compounds with the 3,5-dichlorophenyl group but different functional groups attached.

Uniqueness

5-(3,5-Dichlorophenyl)nicotinamide is unique due to the presence of both the nicotinamide and 3,5-dichlorophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds.

Properties

CAS No.

1346691-99-3

Molecular Formula

C12H8Cl2N2O

Molecular Weight

267.11 g/mol

IUPAC Name

5-(3,5-dichlorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H8Cl2N2O/c13-10-2-7(3-11(14)4-10)8-1-9(12(15)17)6-16-5-8/h1-6H,(H2,15,17)

InChI Key

CFARPOCZBPMKBR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

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